4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)-
Overview
Description
Preparation Methods
The synthesis of 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- involves several steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification through recrystallization or chromatography . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace hydrogen atoms or other substituents. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or proteins by binding to their active sites . This binding can disrupt normal cellular processes, leading to the desired therapeutic effects, such as inhibiting cancer cell growth or killing bacteria . The molecular pathways involved may include the inhibition of signal transduction pathways or the induction of apoptosis in target cells .
Comparison with Similar Compounds
4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- can be compared with other similar compounds, such as:
5-Phenyl-1,3,4-thiadiazol-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities but may differ in their potency and selectivity.
5-Trifluoromethyl-1,3,4-thiadiazol-2-yl derivatives: These are used as herbicides and have different applications compared to 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)-
Properties
IUPAC Name |
2-morpholin-4-yl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-2-3-10-13-14-11(18-10)12-9(16)8-15-4-6-17-7-5-15/h2-8H2,1H3,(H,12,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGQNVROJRSFMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157486 | |
Record name | 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132304-38-2 | |
Record name | N-(5-Propyl-1,3,4-thiadiazol-2-yl)-4-morpholineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132304-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132304382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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